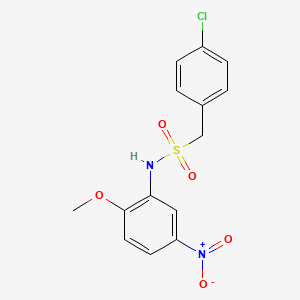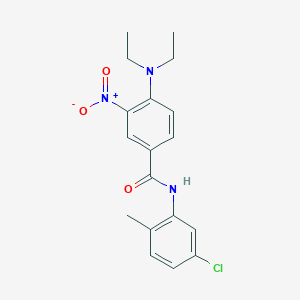![molecular formula C15H19NO6 B4190079 dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)
dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate
描述
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It is a colorless liquid with a slightly sweet odor and is commonly used to repel mosquitoes, ticks, fleas, and other biting insects. DEET was first developed by the United States Army in 1946 and has been used by the general public since the 1950s.
作用机制
The exact mechanism of action of dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is not fully understood. However, it is believed that dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate works by masking the scent of the user, making it difficult for insects to detect their presence. dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has been shown to have low toxicity in humans and animals when used according to the manufacturer's instructions. However, studies have shown that dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate can cause skin irritation, especially in individuals with sensitive skin. In rare cases, dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has been associated with neurological symptoms such as seizures, although these cases are extremely rare.
实验室实验的优点和局限性
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it an ideal choice for experiments that require the presence of insects but need to control their behavior. However, dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate can also interfere with some experiments, particularly those that involve the detection of chemical signals or the use of olfactory cues.
未来方向
There are several areas of research that could benefit from further study of dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate. One area is the development of new insect repellents that are more effective and less toxic than dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate. Another area is the study of the mechanism of action of dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate, which could lead to the development of new insecticides that target specific insect receptors. Finally, there is a need for more research on the long-term effects of dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate exposure on human health and the environment.
In conclusion, dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is a widely used insect repellent that has been extensively studied for its insect-repelling properties. Its mechanism of action is not fully understood, but it is believed to work by masking the scent of the user and interfering with the insect's ability to detect carbon dioxide. dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has low toxicity in humans and animals when used according to the manufacturer's instructions, but can cause skin irritation in some individuals. Further research is needed to develop new insect repellents and insecticides, and to study the long-term effects of dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate exposure on human health and the environment.
科学研究应用
Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has been extensively studied for its insect-repelling properties. According to a study published in the Journal of the American Mosquito Control Association, dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is the most effective insect repellent available on the market. dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has also been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and biting flies.
属性
IUPAC Name |
dimethyl 2-(3-ethoxypropanoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-4-22-8-7-13(17)16-12-9-10(14(18)20-2)5-6-11(12)15(19)21-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIBCDLEGKXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(3-ethoxypropanoyl)amino]benzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4189999.png)
![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)
![4-(2-chlorophenyl)-N-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4190031.png)
![N-[2-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4190036.png)
![4-[({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B4190046.png)
![3-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190048.png)
![N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4190060.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)
![(3aS*,6aS*)-2-benzyl-5-(4-methoxybenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4190068.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B4190069.png)


